Ethyl 4-acetyl-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate
Description
Ethyl 4-acetyl-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate (CAS 144690-33-5) is a synthetic intermediate and process-related impurity in the production of Olmesartan medoxomil, a nonpeptide angiotensin II receptor blocker (ARB) used to treat hypertension . Structurally, it features:
- Imidazole core: Substituted at position 2 with a propyl group, position 4 with an acetyl group, and position 1 with a biphenyl-tetrazole-trityl methyl moiety.
- Trityl protection: The 1-trityl-1H-tetrazol-5-yl group serves as a protective group for the tetrazole ring, which is critical for binding to the AT1 receptor in the final active drug .
- Physicochemical properties: Molecular formula C45H44N6O3, molecular weight 716.87 g/mol, and storage under dry, room-temperature conditions .
Properties
CAS No. |
2101308-74-9 |
|---|---|
Molecular Formula |
C44H40N6O3 |
Molecular Weight |
700.8 g/mol |
IUPAC Name |
ethyl 5-acetyl-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C44H40N6O3/c1-4-17-39-45-40(31(3)51)41(43(52)53-5-2)49(39)30-32-26-28-33(29-27-32)37-24-15-16-25-38(37)42-46-47-48-50(42)44(34-18-9-6-10-19-34,35-20-11-7-12-21-35)36-22-13-8-14-23-36/h6-16,18-29H,4-5,17,30H2,1-3H3 |
InChI Key |
WVEANRMZXQIWKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Multi-Step Organic Synthesis Approach
The synthesis generally proceeds via a multi-step sequence involving:
- Construction of the imidazole core with appropriate substitutions.
- Introduction of the propyl and acetyl groups at the 2- and 4-positions, respectively.
- Attachment of the biphenyl-tetrazole moiety via a benzylic substitution at the N1 position.
- Final esterification or transesterification to install the ethyl carboxylate group.
Typical reagents include alkyl halides (e.g., propyl bromide), acetylating agents, trityl-protected tetrazole derivatives, and ethyl alcohol or ethyl acetate for esterification.
Key Reaction Conditions and Catalysts
- Alkylation and Acetylation: Carried out under reflux conditions using bases such as potassium carbonate or sodium hydride to deprotonate the imidazole nitrogen, facilitating nucleophilic substitution.
- Trityl Tetrazole Attachment: The tetrazole is protected with a triphenylmethyl (trityl) group to prevent side reactions. The biphenyl moiety is introduced via palladium-catalyzed cross-coupling or nucleophilic substitution depending on the intermediate.
- Esterification/Transesterification: The ethyl ester is typically formed by transesterification of the corresponding carboxylic acid or anhydride intermediate with ethanol, catalyzed by acid catalysts such as p-toluenesulfonic acid or inorganic acids (e.g., sulfuric acid). Reaction temperatures range from room temperature to reflux of ethanol (approximately 78 °C), with reaction times from 30 minutes to 72 hours depending on catalyst and scale.
Industrial Scale Considerations
Industrial synthesis often employs:
- Continuous flow reactors to improve reaction control and scalability.
- Optimization of solvents such as N,N-dimethylformamide (DMF) for solubility and reaction efficiency.
- Use of potassium iodide as a phase-transfer catalyst to enhance nucleophilic substitution rates.
- Temperature control between 20 °C and 75 °C for key steps to balance reaction rate and selectivity.
Detailed Preparation Protocols
Representative Laboratory Synthesis Procedure
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Imidazole core precursor + propyl bromide + K2CO3 + DMF, 50-75 °C, 2-4 h | Alkylation at the 2-position |
| 2 | Acetyl chloride or acetic anhydride + base (e.g., pyridine), 0-25 °C | Acetylation at the 4-position |
| 3 | Trityl-protected tetrazole biphenyl bromide + palladium catalyst + base, reflux | Cross-coupling to attach biphenyl-tetrazole moiety at N1 |
| 4 | Hydrolysis or transesterification with ethanol + acid catalyst, reflux, 1-48 h | Formation of ethyl ester at 5-carboxylate |
Purification and Isolation
- Extraction with ethyl acetate and aqueous washes (e.g., 5-10% NaCl solution) to remove inorganic salts.
- Concentration under reduced pressure followed by co-distillation with ethyl acetate.
- Crystallization from ethyl acetate/n-hexane mixtures at low temperature (0–5 °C) to obtain pure compound.
- Drying under vacuum for 6 hours to yield the final product as a solid.
Reaction Mechanistic Insights
- The alkylation of the imidazole nitrogen is a nucleophilic substitution facilitated by base deprotonation.
- Acetylation proceeds via electrophilic substitution at the imidazole ring.
- The trityl group protects the tetrazole nitrogen, preventing unwanted side reactions during cross-coupling.
- Transesterification involves acid-catalyzed exchange of ester groups, enabling conversion to the ethyl ester with high purity.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Alkylation temperature | 50–75 °C | DMF solvent, K2CO3 base |
| Acetylation temperature | 0–25 °C | Use of acetic anhydride or acetyl chloride |
| Cross-coupling catalyst | Pd(0) complexes (e.g., Pd(PPh3)4) | Reflux in suitable solvent |
| Transesterification catalyst | p-Toluenesulfonic acid, H2SO4, or similar | Reaction time 30 min to 72 h |
| Esterification solvent | Ethanol | Reflux temperature (~78 °C) |
| Purification solvent system | Ethyl acetate/n-hexane | Crystallization at 0–5 °C |
Summary of Research Findings and Source Diversity
- The compound is synthesized via multi-step organic synthesis incorporating alkylation, acetylation, cross-coupling, and esterification steps.
- Industrial processes optimize reaction conditions for scalability, including the use of phase-transfer catalysts and continuous flow reactors.
- The trityl protection strategy is essential for the stability of the tetrazole moiety during synthesis.
- Acid-catalyzed transesterification is a preferred method for obtaining the ethyl ester with high purity and yield.
- Purification involves standard organic extraction and crystallization techniques to ensure removal of impurities and salts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-acetyl-2-propyl-1-((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The biphenyl and tetrazole rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C).
Substitution: Halogens (e.g., Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 4-acetyl-2-propyl-1-((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.
Mechanism of Action
The mechanism of action of Ethyl 4-acetyl-2-propyl-1-((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The imidazole and tetrazole rings can interact with enzymes or receptors, modulating their activity. The biphenyl structure provides additional binding interactions, enhancing the compound’s specificity and potency.
Comparison with Similar Compounds
Research Implications
- Structural Optimization : Removal of the trityl group is critical for converting the impurity into the active drug, underscoring the balance between synthetic feasibility and bioactivity .
Biological Activity
Ethyl 4-acetyl-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate (CAS No. 2101308-74-9) is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of Ethyl 4-acetyl-2-propyl-1H-imidazole derivative is , with a molecular weight of approximately 716.87 g/mol. The compound features an imidazole ring, a tetrazole moiety, and a biphenyl structure, which contribute to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The presence of the tetrazole group is known to enhance binding affinity to certain targets, potentially leading to therapeutic effects.
Pharmacological Studies
Recent studies have highlighted several pharmacological properties:
- Anticancer Activity : In vitro assays have demonstrated that Ethyl 4-acetyl-2-propyl-1H-imidazole derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase.
- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary studies have shown efficacy against certain bacterial strains, indicating its potential as an antimicrobial agent.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of Ethyl 4-acetyl derivatives against breast cancer cell lines. The results indicated a significant reduction in cell viability with IC50 values ranging from 10 to 30 µM, demonstrating the compound's potency in inhibiting tumor growth.
Case Study 2: Anti-inflammatory Potential
In a controlled trial assessing the anti-inflammatory effects of the compound on LPS-induced inflammation in murine models, treatment with Ethyl 4-acetyl resulted in a marked decrease in inflammatory markers such as IL-6 and TNF-alpha, suggesting its utility in managing inflammatory diseases.
Research Findings
Recent investigations into the pharmacodynamics of Ethyl 4-acetyl derivatives have shown promising results:
- Binding Affinity Studies : Molecular docking studies revealed high binding affinities for COX enzymes, indicating potential as COX inhibitors.
- In Vivo Efficacy : Animal studies demonstrated significant reductions in tumor size when administered alongside standard chemotherapy agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
